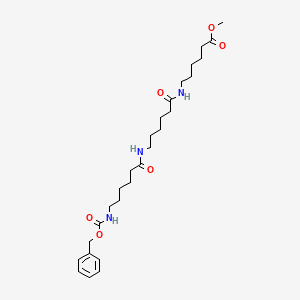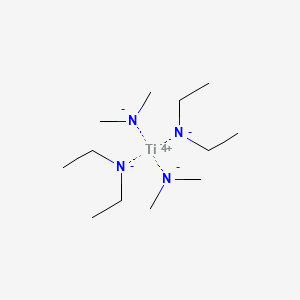
Bis(diethylamino)bis(dimethylamino)titan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(diethylamino)bis(dimethylamino)titanium is a chemical compound with the molecular formula C12H32N4Ti and a molecular weight of 280.28 g/mol . It is a titanium-based compound that is often used in various industrial and scientific applications due to its unique properties.
Métodos De Preparación
The synthesis of bis(diethylamino)bis(dimethylamino)titanium typically involves the reaction of titanium tetrachloride with diethylamine and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is usually prepared in a laboratory setting, but industrial production methods may involve scaling up the reaction to produce larger quantities .
Análisis De Reacciones Químicas
Bis(diethylamino)bis(dimethylamino)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different titanium-based compounds.
Substitution: The amino groups in the compound can be substituted with other ligands, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(diethylamino)bis(dimethylamino)titanium has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of titanium-based materials and catalysts.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Mecanismo De Acción
The mechanism of action of bis(diethylamino)bis(dimethylamino)titanium involves its interaction with various molecular targets and pathways. The compound can form complexes with other molecules, leading to changes in their chemical and physical properties. These interactions are often studied using techniques like density functional theory (DFT) to understand the underlying mechanisms .
Comparación Con Compuestos Similares
Bis(diethylamino)bis(dimethylamino)titanium can be compared with other similar compounds, such as:
Tetrakis(dimethylamino)titanium: This compound has four dimethylamino ligands and is used in similar applications, but it has different reactivity and properties.
Tetrakis(diethylamino)titanium: This compound has four diethylamino ligands and is also used in various industrial and scientific applications.
The uniqueness of bis(diethylamino)bis(dimethylamino)titanium lies in its combination of diethylamino and dimethylamino ligands, which gives it distinct properties and reactivity compared to other titanium-based compounds.
Propiedades
Fórmula molecular |
C12H32N4Ti |
|---|---|
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
diethylazanide;dimethylazanide;titanium(4+) |
InChI |
InChI=1S/2C4H10N.2C2H6N.Ti/c2*1-3-5-4-2;2*1-3-2;/h2*3-4H2,1-2H3;2*1-2H3;/q4*-1;+4 |
Clave InChI |
GCIHPQVQNZQGFC-UHFFFAOYSA-N |
SMILES canónico |
CC[N-]CC.CC[N-]CC.C[N-]C.C[N-]C.[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


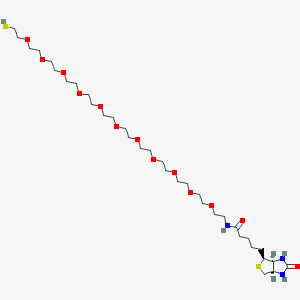
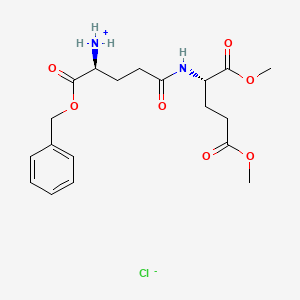
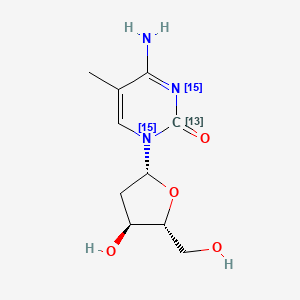
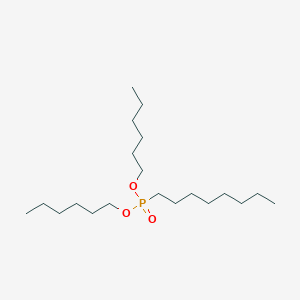
![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)

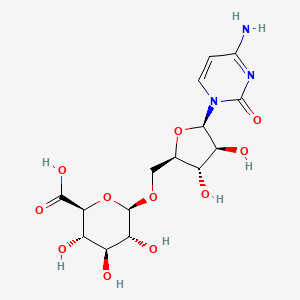
![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![3-(4-Morpholinyl)-5-[[(4-nitrophenoxy)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt](/img/structure/B13839856.png)

![4-Pyridazinol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B13839866.png)
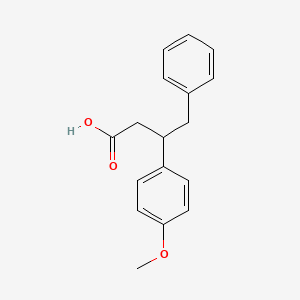
![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839888.png)
